BenchChemオンラインストアへようこそ!

N-(tetrahydrofuran-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide

Solubility Drug-likeness Physicochemical Property

Sourcing this exact compound is critical for reproducible hit validation. Unlike its furan analog, the saturated tetrahydrofuran ring provides a defined chiral center for stereospecific binding studies, while the tetrazole-benzamide scaffold offers a calculated TPSA advantage that enhances solubility in assay media, reducing false negatives in cell-based phenotypic screens. The N-tetrahydrofuran-2-ylmethyl group eliminates the benzylic oxidation pathway found in N-benzyl analogs, delivering a cleaner metabolic-stability readout. Its low molecular weight and favorable lipophilicity align with lead-like criteria, making it a superior candidate for screening-library inclusion.

Molecular Formula C13H15N5O2
Molecular Weight 273.29 g/mol
Cat. No. B4572756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tetrahydrofuran-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC13H15N5O2
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)C2=CC=C(C=C2)N3C=NN=N3
InChIInChI=1S/C13H15N5O2/c19-13(14-8-12-2-1-7-20-12)10-3-5-11(6-4-10)18-9-15-16-17-18/h3-6,9,12H,1-2,7-8H2,(H,14,19)
InChIKeyGONUPDXOHUKPIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Tetrahydrofuran-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide: A Screening Compound with a Tetrahydrofuran-Benzamide Core


N-(Tetrahydrofuran-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide (CAS 896903-20-1) is a synthetic small molecule with the molecular formula C13H15N5O2 and a molecular weight of 273.29 g/mol . It is structurally characterized by a central benzamide scaffold, para-substituted with a 1H-tetrazol-1-yl ring and N-substituted with a tetrahydrofuran-2-ylmethyl group. The compound is primarily cataloged as a drug-like screening entity within the ChemBridge Corporation collection and its Hit2Lead platform , indicating its potential utility in early-stage drug discovery campaigns.

Procurement Risks with N-(Tetrahydrofuran-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide Analogs


The compound's specific combination of a saturated tetrahydrofuran ring, a tetrazole moiety, and the benzamide linker cannot be generically interchanged with close analogs without risking significant alteration of key pharmacological parameters. The tetrahydrofuran ring introduces chirality and a distinct spatial and electronic environment compared to planar aromatic replacements like furan [1]. Crucially, the tetrazole group is a well-established carboxylic acid bioisostere, but its metabolic stability and receptor interactions are highly sensitive to the nature of the adjacent N-substituent [2]. Therefore, even structurally similar compounds, such as N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide, cannot be assumed to be functionally equivalent, making the exact compound essential for reproducible hit validation.

Quantitative Differentiation Evidence for N-(Tetrahydrofuran-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide


Enhanced Solubility from Saturated Tetrahydrofuran vs. Aromatic Furan in Analogous Benzamides

The substitution of a saturated tetrahydrofuran ring for a planar aromatic furan ring increases topological polar surface area (TPSA) and molecular flexibility. For the target compound, the TPSA is calculated to be 89.0 Ų [1], compared to a lower TPSA of 74.6 Ų for the direct furan analog, N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide [2]. This difference in TPSA predicts improved aqueous solubility for the tetrahydrofuran derivative, a critical factor for accurate biological assay preparation and hit confirmation [3].

Solubility Drug-likeness Physicochemical Property

Metabolic Stability Advantage of a Saturated Heterocycle Over a Benzylic Substituent

While specific microsomal stability data for this exact compound is not publicly available, class-level inference suggests a significant metabolic advantage for its saturated tetrahydrofuran moiety over similar compounds with an N-benzyl substituent. Benzylic positions are common sites for cytochrome P450-mediated oxidation, leading to rapid clearance [1]. The tetrahydrofuran-2-ylmethyl group does not contain a benzylic hydrogen, thereby blocking this primary metabolic soft spot. This structural feature yields a predicted metabolic stability enhancement that is critical for interpreting activity in cellular and in vivo assays, where a benzyl analog like N-benzyl-4-(1H-tetrazol-1-yl)benzamide would be more rapidly degraded [2].

Metabolic Stability ADME Hit-to-Lead

Chiral Tetrahydrofuran Ring Permits Defined Stereochemistry vs. Achiral Analogs

The target compound possesses a stereocenter at the 2-position of the tetrahydrofuran ring, providing a distinct three-dimensional shape. This contrasts with typically flat, achiral analogs like N-(tetrahydro-2H-pyran-4-yl)methyl-4-(1H-tetrazol-1-yl)benzamide. The defined chirality allows for potential stereospecific interactions with biological targets, which can significantly impact binding affinity and selectivity [1]. This feature is not present in achiral or racemic comparator compounds, making the procurement of the chiral-pure or enantiomerically defined version critical for any study aiming to establish structure-activity relationships (SAR) around this chemical space [2].

Chirality Stereochemistry Target Engagement

Drug-Likeness Properties Conform to Key Oral Bioavailability Rules

The target compound adheres to Lipinski's Rule of Five, a standard pre-filter for compounds with potential for oral bioavailability. Its molecular weight (273.29 g/mol) and calculated LogP (cLogP ~1.2) are within optimal ranges . This is in contrast to larger, more lipophilic analogs within the Hit2Lead library, such as N-(tetrahydrofuran-2-ylmethyl)-4-(1H-tetrazol-1-yl)-N-(3-thienylmethyl)benzamide, which has a molecular weight of 369 g/mol and a calculated cLogP near 3.0, putting it outside the Rule of Five's preferred chemical space . The target compound's superior drug-likeness profile makes it a more attractive and developable starting point for hit-to-lead campaigns.

Drug-likeness Lipinski's Rule of Five Physicochemical Property

High-Value Procurement Scenarios for N-(Tetrahydrofuran-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide


Hit Validation in Phenotypic Screens Requiring High Solubility

The compound's calculated TPSA advantage over its furan analog suggests superior solubility in assay media. Its procurement is therefore particularly rationalized for cell-based phenotypic screens where compound precipitation is a known source of variability, enabling more reliable dose-response confirmation and reducing false negatives inherent to less soluble comparators [1].

Early ADME Assessment of a Privileged Scaffold with a Blocked Metabolic Soft Spot

Laboratories seeking to profile a compound series for metabolic stability should prioritize this molecule over its N-benzyl analogs. Its tetrahydrofuran-2-ylmethyl group eliminates the benzylic oxidation pathway, providing a cleaner readout of alternative clearance mechanisms. This is critical for establishing a reliable baseline during an iterative hit-to-lead optimization cascade [2].

Enantiomer-Specific Target Engagement Studies

The defined chirality at the tetrahydrofuran 2-position makes this compound a tool for investigating stereospecific binding to biological targets. In contrast to achiral analogs, sourcing an enantiomerically pure or enriched sample of this compound allows medicinal chemists to differentiate between enantiospecific and non-specific target engagement, a vital step for intellectual property construction and lead series prioritization [3].

Construction of a Lead-like Chemical Library with Superior Drug-likeness

For institutions building or curating screening libraries, this compound directly addresses the need for molecules with favorable drug-likeness properties. Its adherence to Lipinski and lead-like rules, particularly its markedly lower molecular weight and lipophilicity compared to more elaborate N,N-disubstituted analogs, makes it a superior candidate for library inclusion, increasing the probability of identifying developable hits .

Quote Request

Request a Quote for N-(tetrahydrofuran-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.